1,3-Dibromo-2-chlorobenzene

Description

The exact mass of the compound 1,3-Dibromo-2-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-2-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

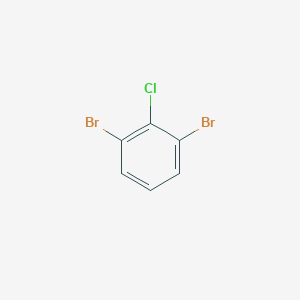

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPWVEBIMPXCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554673 | |

| Record name | 1,3-Dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-27-4 | |

| Record name | 1,3-Dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dibromo-2-chlorobenzene, a halogenated aromatic compound with applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] This document details a feasible synthetic pathway, outlines experimental protocols, and presents key characterization data to support research and development activities.

Introduction

1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4) is a substituted benzene (B151609) derivative with the molecular formula C₆H₃Br₂Cl.[1][2][3] Its structure, featuring two bromine atoms and one chlorine atom on the aromatic ring, makes it a versatile building block in organic synthesis. The specific arrangement of these halogen atoms influences the molecule's reactivity, allowing for selective functionalization in the development of more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dibromo-2-chlorobenzene is presented in Table 1. This data is essential for handling, storage, and for the design of synthetic procedures.

Table 1: Physicochemical Properties of 1,3-Dibromo-2-chlorobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂Cl | [1][2][3] |

| Molecular Weight | 270.35 g/mol | [2][3] |

| Physical Form | White to pale yellow crystalline powder/solid | [2][4] |

| Boiling Point | ~266.6 °C at 760 mmHg | [2] |

| Density | ~2.021 g/cm³ | [2] |

| Purity | >95.0% (GC) | |

| Solubility | Insoluble in water |

Synthesis of 1,3-Dibromo-2-chlorobenzene

The primary route for the synthesis of 1,3-Dibromo-2-chlorobenzene is the Sandmeyer reaction. This well-established method involves the diazotization of an appropriate aniline (B41778) precursor followed by a copper(I)-catalyzed displacement of the diazonium group.

Proposed Synthetic Pathway: Sandmeyer Reaction

Caption: Proposed synthesis of 1,3-Dibromo-2-chlorobenzene.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,6-dibromoaniline in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 1,3-Dibromo-2-chlorobenzene.

-

Characterization of 1,3-Dibromo-2-chlorobenzene

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,3-Dibromo-2-chlorobenzene. The following spectroscopic techniques are recommended. While specific data for the target molecule is not widely published, representative data for similar compounds are available for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The IR spectrum of 1,3-Dibromo-2-chlorobenzene is expected to show absorption bands corresponding to C-H and C-C stretching vibrations of the aromatic ring, as well as C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1,3-Dibromo-2-chlorobenzene will show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks characteristic of the presence of bromine and chlorine atoms.

Caption: Workflow for the characterization of 1,3-Dibromo-2-chlorobenzene.

Safety Information

1,3-Dibromo-2-chlorobenzene is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[3] It is also a skin and eye irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 1,3-Dibromo-2-chlorobenzene. The proposed Sandmeyer reaction offers a viable route for its preparation. Comprehensive characterization using NMR, IR, and mass spectrometry is crucial for verifying the structure and purity of the synthesized product. Adherence to proper safety protocols is essential when working with this and all halogenated aromatic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibromo-2-chlorobenzene

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dibromo-2-chlorobenzene, a halogenated aromatic compound with significance as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.

Chemical Identity and Structure

1,3-Dibromo-2-chlorobenzene, also known as 2,6-Dibromochlorobenzene, is a substituted benzene (B151609) derivative.[1] Its structure is characterized by a benzene ring with two bromine atoms at positions 1 and 3, and a chlorine atom at position 2.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19230-27-4[1][2][3] |

| Molecular Formula | C6H3Br2Cl[1][2][3][4][5] |

| Molecular Weight | 270.35 g/mol [1][3][5] |

| IUPAC Name | 1,3-dibromo-2-chlorobenzene[3][5] |

| InChI | InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H[3][4][5] |

| InChIKey | IRPWVEBIMPXCAZ-UHFFFAOYSA-N[3][4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)Br[3][4][5] |

| Synonyms | 2,6-Dibromochlorobenzene, Benzene, 1,3-dibromo-2-chloro-[1][3] |

Physicochemical Properties

The physicochemical properties of 1,3-Dibromo-2-chlorobenzene are crucial for its handling, application in synthesis, and for predicting its behavior in various environmental and biological systems.

Table 2: Summary of Physicochemical Data

| Property | Value |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 68.0 to 72.0 °C |

| Boiling Point | ~266.632 °C at 760 mmHg[1][2] |

| Density | 2.021 g/cm³[1] |

| Solubility | Insoluble in water (5.4E-3 g/L at 25 °C)[4] |

| Flash Point | 123.061 °C[1][2] |

| Vapor Pressure | 0.014 mmHg at 25°C[1] |

| Refractive Index | 1.613[1] |

| Purity | >95.0% (GC), 96%, 98.8%[1] |

Experimental Protocols

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry 1,3-Dibromo-2-chlorobenzene is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[6]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting range.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

Due to its high boiling point, the boiling point of 1,3-Dibromo-2-chlorobenzene would typically be determined under reduced pressure (vacuum distillation) to prevent decomposition.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is charged with the compound. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[6] The apparatus includes a condenser and a receiving flask.[6]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature will rise and then stabilize. This stable temperature, where the vapor is continuously condensing into the condenser, is the boiling point at that specific pressure.[6]

-

Pressure Correction: If the boiling point is measured at a pressure other than standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.

Solubility Determination

Solubility is determined to understand how the compound will behave in different solvents, which is critical for reaction setup, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, hexane, toluene) are selected.

-

Sample Preparation: A known amount of 1,3-Dibromo-2-chlorobenzene is added to a known volume of the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the saturated solution is determined using an analytical technique such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

Logical Workflow and Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like 1,3-Dibromo-2-chlorobenzene.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy 1,3-Dibromo-2-chlorobenzene | 19230-27-4 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 1,3-Dibromo-2-chlorobenzene (CAS: 19230-27-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-chlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₂Cl.[1][2] Its unique substitution pattern on the benzene (B151609) ring, featuring two bromine atoms and one chlorine atom, makes it a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety information, with a focus on its applications in research and development, particularly in the pharmaceutical and fine chemical industries.[3][4]

Physicochemical Properties

1,3-Dibromo-2-chlorobenzene is a white to pale yellow crystalline powder at room temperature.[1][5] The strategic placement of its halogen atoms influences its reactivity, making it a versatile building block for more complex molecules.[3]

Table 1: Physical and Chemical Properties of 1,3-Dibromo-2-chlorobenzene

| Property | Value | Reference |

| CAS Number | 19230-27-4 | [2] |

| Molecular Formula | C₆H₃Br₂Cl | [2] |

| Molecular Weight | 270.35 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Boiling Point | ~266.6 °C at 760 mmHg | [1] |

| Density | 2.021 g/cm³ | [1] |

| Flash Point | 123.06 °C | [1] |

| InChI Key | IRPWVEBIMPXCAZ-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)Br | [2] |

Synthesis

One of the common methods for synthesizing 1,3-dibromo-2-chlorobenzene is through a Sandmeyer reaction, starting from a readily available aniline (B41778) derivative. A plausible synthetic route begins with the diazotization of 2,6-dibromoaniline (B42060), followed by the introduction of a chlorine atom.[3]

Experimental Protocol: Synthesis of 1,3-Dibromo-2-chlorobenzene via Sandmeyer Reaction (Analogous Procedure)

This protocol is adapted from established procedures for Sandmeyer reactions involving substituted anilines.[4][6]

Materials:

-

2,6-Dibromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,6-dibromoaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Reactivity and Applications in Drug Development

1,3-Dibromo-2-chlorobenzene serves as a versatile building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atoms in 1,3-dibromo-2-chlorobenzene can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. This is a powerful tool for constructing biaryl structures, which are common motifs in many drug molecules.

Grignard Reagent Formation

The aryl bromides of 1,3-dibromo-2-chlorobenzene can be converted into Grignard reagents, which are potent nucleophiles used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol: Suzuki-Miyaura Coupling (Analogous Procedure)

This protocol is based on general procedures for Suzuki-Miyaura coupling of aryl halides.

Materials:

-

1,3-Dibromo-2-chlorobenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine 1,3-dibromo-2-chlorobenzene, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for 1,3-Dibromo-2-chlorobenzene

| Technique | Predicted Features |

| ¹H NMR | The spectrum is expected to show three aromatic proton signals, likely in the range of δ 7.0-7.8 ppm. The splitting pattern will be complex due to meta and ortho couplings. |

| ¹³C NMR | The spectrum should display six distinct signals for the six aromatic carbons, with the carbon atoms attached to the halogens appearing at lower field strengths (higher ppm values). The chemical shifts for carbons bonded to bromine are expected around δ 123-135 ppm, and the carbon bonded to chlorine at a similar or slightly higher shift. |

| Mass Spec. | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) cluster will be prominent, with M, M+2, M+4, and M+6 peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster is often not the parent ion. Fragmentation would likely involve the loss of halogen atoms. |

| IR Spec. | The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and strong absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Br and C-Cl stretching. |

Safety and Handling

1,3-Dibromo-2-chlorobenzene is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information for 1,3-Dibromo-2-chlorobenzene

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on aggregated GHS data and may vary. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1,3-Dibromo-2-chlorobenzene is a key chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and material science industries. Its unique halogenation pattern allows for selective and versatile reactivity in a range of important chemical transformations. While further research into its specific applications and biological activities is warranted, its role as a valuable building block in organic synthesis is well-established. Proper safety precautions are essential when handling this compound.

References

- 1. innospk.com [innospk.com]

- 2. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3-Dibromo-2-chlorobenzene | 19230-27-4 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dibromobenzene(108-36-1) 13C NMR spectrum [chemicalbook.com]

- 9. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 13C NMR [m.chemicalbook.com]

- 10. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 14. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]

- 15. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectral Analysis of 1,3-Dibromo-2-chlorobenzene: A Technical Guide

This technical guide provides a detailed overview of the spectral data for 1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

Due to the limited availability of public experimental spectral data for 1,3-Dibromo-2-chlorobenzene, the following tables present predicted values based on established principles of spectroscopy and the known effects of halogen substituents on the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1,3-Dibromo-2-chlorobenzene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6 - 7.8 | Doublet of doublets | ortho: ~7-9, meta: ~1-2 | H-6 |

| ~ 7.3 - 7.5 | Triplet | ortho: ~7-9 | H-5 |

| ~ 7.1 - 7.3 | Doublet of doublets | ortho: ~7-9, meta: ~1-2 | H-4 |

Table 2: Predicted ¹³C NMR Spectral Data for 1,3-Dibromo-2-chlorobenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 138 | C-2 (C-Cl) |

| ~ 133 - 136 | C-4/C-6 |

| ~ 130 - 133 | C-5 |

| ~ 123 - 126 | C-1/C-3 (C-Br) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,3-Dibromo-2-chlorobenzene

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1580 - 1550 | Medium-Strong | Aromatic C=C Stretch |

| 1470 - 1430 | Medium-Strong | Aromatic C=C Stretch |

| 1100 - 1000 | Strong | C-Cl Stretch |

| 780 - 740 | Strong | C-H Out-of-plane Bending |

| 680 - 515 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum of 1,3-Dibromo-2-chlorobenzene is expected to show a complex molecular ion region due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The molecular weight of the compound is 270.35 g/mol .[1] The monoisotopic mass is 267.82900 Da.[1]

Table 4: Predicted Key Mass Spectrometry Fragments for 1,3-Dibromo-2-chlorobenzene

| m/z | Ion Formula | Description |

| 268, 270, 272, 274 | [C₆H₃⁷⁹Br₂³⁵Cl]⁺, [C₆H₃⁷⁹Br⁸¹Br³⁵Cl]⁺/[C₆H₃⁷⁹Br₂³⁷Cl]⁺, [C₆H₃⁸¹Br₂³⁵Cl]⁺/[C₆H₃⁷⁹Br⁸¹Br³⁷Cl]⁺, [C₆H₃⁸¹Br₂³⁷Cl]⁺ | Molecular Ion Cluster |

| 189, 191 | [C₆H₃⁷⁹Br³⁵Cl]⁺, [C₆H₃⁸¹Br³⁵Cl]⁺/[C₆H₃⁷⁹Br³⁷Cl]⁺ | Loss of one Br radical |

| 154 | [C₆H₃³⁵Cl]⁺ | Loss of two Br radicals |

| 111 | [C₆H₄Cl]⁺ | Rearrangement and loss of Br₂ |

| 75 | [C₆H₃]⁺ | Loss of all halogens |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of 1,3-Dibromo-2-chlorobenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final volume should be around 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be an automated or manual process.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol (B130326) and a soft, lint-free cloth.

-

Place a small amount of the solid 1,3-Dibromo-2-chlorobenzene sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software will perform an automatic background subtraction.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction (via Gas Chromatography - GC) :

-

Prepare a dilute solution of 1,3-Dibromo-2-chlorobenzene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.

-

-

Ionization and Analysis :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing :

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the predicted fragmentation of the target molecule.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted electron ionization fragmentation of 1,3-Dibromo-2-chlorobenzene.

References

A Technical Guide to 1,3-Dibromo-2-chlorobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-dibromo-2-chlorobenzene, a halogenated aromatic compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceuticals and agrochemicals. This document details its commercial availability, physicochemical properties, and provides illustrative experimental protocols for its synthesis and further application in cross-coupling reactions.

Commercial Availability

1,3-Dibromo-2-chlorobenzene is readily available from a variety of chemical suppliers. It is typically sold as a white to light yellow crystalline powder. Common purity levels range from 95% to over 98%, with pricing varying by supplier, quantity, and purity. Researchers can acquire this compound in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger-scale development needs.

Table 1: Commercial Suppliers of 1,3-Dibromo-2-chlorobenzene

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥96% | Gram quantities |

| TCI Chemicals | >95.0% (GC) | 5g, 25g |

| AK Scientific | Not specified | 25g, 100g |

| Smolecule | In Stock | Gram to Kilogram |

| ChemicalBook | Not specified | 5g |

| Guidechem | 95% | Gram to Kilogram |

| MOLBASE | 98% | Gram to Kilogram |

| NINGBO INNO PHARMCHEM | ≥97% (typically 98.8%) | Bulk quantities |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 1,3-dibromo-2-chlorobenzene is essential for its effective use in research and synthesis. Key data is summarized in the table below.

Table 2: Physicochemical Data for 1,3-Dibromo-2-chlorobenzene

| Property | Value | Source |

| CAS Number | 19230-27-4 | PubChem[1] |

| Molecular Formula | C₆H₃Br₂Cl | PubChem[1] |

| Molecular Weight | 270.35 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | TCI Chemicals[2] |

| Melting Point | 68.0 to 72.0 °C | TCI Chemicals[2] |

| Boiling Point | ~266.6 °C at 760 mmHg | Smolecule[3] |

| Density | ~2.021 g/cm³ | Smolecule[3] |

| InChI Key | IRPWVEBIMPXCAZ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)Br | PubChem[1] |

Experimental Protocols

Due to its trifunctional nature, 1,3-dibromo-2-chlorobenzene is a versatile building block in organic synthesis. The bromine atoms can participate in various cross-coupling reactions, and their differential reactivity can be exploited for selective functionalization. The following are representative experimental protocols for the synthesis of 1,3-dibromo-2-chlorobenzene and its application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 1,3-Dibromo-2-chlorobenzene via Sandmeyer Reaction

This protocol describes the synthesis of 1,3-dibromo-2-chlorobenzene from 2,6-dibromoaniline (B42060) through a diazotization reaction followed by a Sandmeyer reaction.[3][4]

Materials:

-

2,6-dibromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,6-dibromoaniline in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature between 0-5 °C with an ice bath. Vigorous stirring is essential during this addition.

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure 1,3-dibromo-2-chlorobenzene.

-

Caption: Synthesis of 1,3-Dibromo-2-chlorobenzene via Sandmeyer Reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,3-dibromo-2-chlorobenzene with an arylboronic acid.[5][6] The reactivity difference between the two bromine atoms may allow for selective mono-arylation under carefully controlled conditions.

Materials:

-

1,3-Dibromo-2-chlorobenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (if not using a pre-formed catalyst complex)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial, add 1,3-dibromo-2-chlorobenzene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the anhydrous organic solvent and degassed water (if using a biphasic system) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

-

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

1,3-Dibromo-2-chlorobenzene is a valuable and commercially accessible building block for chemical synthesis. Its distinct substitution pattern allows for a range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The provided data and experimental protocols serve as a foundational guide for researchers and developers working with this versatile compound.

References

- 1. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromo-2-chlorobenzene | 19230-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Buy 1,3-Dibromo-2-chlorobenzene | 19230-27-4 [smolecule.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 1,3-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4), a halogenated aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Adherence to the protocols and safety measures outlined in this document is critical to ensure the well-being of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

1,3-Dibromo-2-chlorobenzene is a white to pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂Cl | [2] |

| Molecular Weight | 270.35 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| CAS Number | 19230-27-4 | [2] |

| Density | 2.021 g/cm³ | [1] |

| Boiling Point | ~266.63 °C at 760 mmHg | [1] |

| Flash Point | 123.06 °C | [1] |

| Vapor Pressure | 0.014 mmHg at 25°C | [1] |

| Solubility | Insoluble in water (5.4E-3 g/L at 25°C) | [2] |

| Purity | Typically >95.0% - 98.8% | [1] |

| Storage Temperature | Room Temperature |

Hazard Identification and Classification

1,3-Dibromo-2-chlorobenzene is classified as a hazardous substance. The GHS classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

Hazard Pictograms:

-

GHS07: Exclamation Mark[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in various safety data sheets.[6][7] Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Toxicological Information

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling 1,3-Dibromo-2-chlorobenzene to determine the appropriate PPE. The following table outlines the recommended PPE.

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[9] | Protects against splashes and vapors that can cause serious eye damage.[9] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves should be changed immediately upon contamination.[9] | Prevents skin contact, which can cause skin irritation.[9] |

| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[9] | Protects skin from exposure. |

| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[9] | Prevents respiratory tract irritation. |

Safe Handling and Weighing Protocol

The following workflow should be followed for the safe handling and weighing of 1,3-Dibromo-2-chlorobenzene.

Methodology:

-

Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Locate the nearest safety shower and eyewash station and ensure a spill kit is readily available.[9]

-

Personal Protective Equipment (PPE): Don all required PPE as specified in Table 3.

-

Weighing and Transferring:

-

Conduct all weighing and transferring operations inside a certified chemical fume hood to minimize inhalation of dust.[9]

-

Use a spatula or scoopula to carefully transfer the solid from its storage container to a tared weigh boat or directly into the reaction vessel.

-

For transfers into narrow-mouthed flasks, a powder funnel is recommended.

-

Avoid generating dust.

-

-

Reaction Setup: Add the weighed 1,3-Dibromo-2-chlorobenzene to the reaction vessel within the fume hood.

-

Decontamination and Waste Disposal:

-

Thoroughly decontaminate all glassware and the work surface after use.

-

Collect all waste containing 1,3-Dibromo-2-chlorobenzene in a designated, properly labeled hazardous waste container for halogenated organic compounds.

-

Dispose of contaminated PPE as hazardous waste.

-

Spill Cleanup Protocol

In the event of a spill, the following emergency response plan should be initiated.

Methodology:

-

Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[10]

-

Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[10]

-

Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill (if the solid has melted), absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[10][11]

-

Collection: Carefully collect the absorbed material or swept solid into a sealed, properly labeled container for disposal.[10]

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[10]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Stability and Reactivity

-

Stability: 1,3-Dibromo-2-chlorobenzene is stable under normal conditions.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12][13]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[12]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen chloride gas.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] Keep away from incompatible materials.[13]

-

Disposal: Dispose of waste in a designated, labeled, and sealed container for halogenated organic compounds.[8] Do not dispose of down the drain.[8] All disposal practices must comply with local, state, and federal regulations.

First-Aid Measures

The following first-aid measures should be taken in case of exposure to 1,3-Dibromo-2-chlorobenzene.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[6][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if skin irritation occurs.[6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention if eye irritation persists.[6][8] |

| Ingestion | Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][14]

-

Specific Hazards: The material is combustible.[15] In a fire, poisonous gases are produced, including bromine and hydrogen bromide.[13][14] Containers may explode when heated.[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1,3-Dibromo-2-chlorobenzene | 19230-27-4 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-2-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromo-2-chlorobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding its solubility characteristics based on its physicochemical properties and the behavior of structurally related compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.

Physicochemical Properties of 1,3-Dibromo-2-chlorobenzene

Understanding the structural and physicochemical properties of 1,3-Dibromo-2-chlorobenzene is fundamental to predicting its solubility. As a halogenated aromatic compound, its solubility is governed by the principles of intermolecular forces. The presence of two bromine atoms and one chlorine atom on the benzene (B151609) ring increases its molecular weight and introduces polarity. However, the large, nonpolar benzene ring remains a dominant feature.

Based on the principle of "like dissolves like," 1,3-Dibromo-2-chlorobenzene is expected to exhibit greater solubility in nonpolar and moderately polar organic solvents, and limited solubility in highly polar solvents like water.[1] Halogenated hydrocarbons, such as this compound, generally dissolve well in organic solvents because the intermolecular attractions formed between the solute and solvent molecules are comparable in strength to those broken within the separate components.[2][3]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol [4] |

| Appearance | White to light yellow powder or crystal[1][5] |

| Density | 2.021 g/cm³[5] |

| Boiling Point | ~266.63 °C at 760 mmHg[5] |

| Water Solubility | Insoluble (5.4E-3 g/L at 25 °C)[6] |

Predicted and Qualitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Benzene | High | The non-polar aromatic ring of 1,3-Dibromo-2-chlorobenzene will have favorable van der Waals interactions with non-polar solvents.[8] |

| Moderately Polar Solvents | Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate | Moderate to High | The polarity introduced by the halogen atoms allows for dipole-dipole interactions with moderately polar solvents. Structurally similar dibromobenzenes are soluble in benzene, chloroform, and diethyl ether.[7] |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can engage in dipole-dipole interactions, but the large non-polar part of the solute may limit very high solubility. |

| Polar Protic Solvents | Ethanol, Isopropanol, Water | Low | The energy required to break the strong hydrogen bonds in protic solvents like water and alcohols is not sufficiently compensated by the formation of new, weaker interactions with the haloarene.[2][3][8] Dibromobenzene is reported to be soluble in 70 parts ethanol.[7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. This method is recommended for obtaining precise quantitative solubility data for 1,3-Dibromo-2-chlorobenzene.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,3-Dibromo-2-chlorobenzene to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute. A constant temperature water bath with a shaker is ideal for this purpose.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to permit the complete sedimentation of the excess solid.

-

Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe filter is recommended.

-

Quantify the concentration of 1,3-Dibromo-2-chlorobenzene in the withdrawn sample using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its sensitivity and specificity. A calibration curve must first be generated using solutions of known concentrations.

-

Gas Chromatography (GC): Suitable for volatile compounds and solvents.

-

UV-Vis Spectroscopy: Can be used if the compound has a distinct chromophore and the solvent does not interfere with the absorbance spectrum. A calibration curve is also required.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. This method is simpler but generally less precise.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 1,3-Dibromo-2-chlorobenzene.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for 1,3-Dibromo-2-chlorobenzene in various organic solvents is sparse in the existing literature, its molecular structure strongly suggests high solubility in non-polar and moderately polar solvents and low solubility in polar protic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for professionals in research and drug development for tasks such as reaction solvent selection, purification process design (e.g., recrystallization), and formulation development.

References

- 1. CAS 19230-27-4: 1,3-dibromo-2-chlorobenzene | CymitQuimica [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 4. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Page loading... [guidechem.com]

- 7. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 8. flexbooks.ck12.org [flexbooks.ck12.org]

A Technical Guide to the Reactivity Profile of 1,3-Dibromo-2-chlorobenzene

Abstract: This document provides an in-depth technical overview of the chemical reactivity of 1,3-Dibromo-2-chlorobenzene (CAS No. 19230-27-4). It is a halogenated aromatic compound featuring a unique substitution pattern that governs its synthetic utility.[1] This guide details its physicochemical properties, synthetic routes, and key chemical transformations, including organometallic reactions, palladium-catalyzed cross-couplings, and nucleophilic substitutions. Detailed experimental protocols and mechanistic diagrams are provided to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

1,3-Dibromo-2-chlorobenzene is a white to pale yellow crystalline powder at room temperature.[1] Its structure, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, results in a high molecular weight and density.[1][2] The compound is generally insoluble in water but soluble in common organic solvents.[3]

Table 1: Physicochemical Properties of 1,3-Dibromo-2-chlorobenzene

| Property | Value | Reference |

| CAS Number | 19230-27-4 | [1][4] |

| Molecular Formula | C₆H₃Br₂Cl | [3][4] |

| Molecular Weight | 270.35 g/mol | [2][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Density | 2.021 g/cm³ | [1] |

| Boiling Point | 266.63 °C at 760 mmHg | [1] |

| Flash Point | 123.06 °C | [1] |

| Vapor Pressure | 0.014 mmHg at 25°C | [1] |

| Refractive Index | 1.613 | [1] |

| Solubility in Water | 5.4E-3 g/L (Insoluble) | [3] |

Table 2: Summary of Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | The spectrum is expected to show complex splitting patterns for the three aromatic protons, influenced by their differing chemical environments. |

| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons, with the carbons bonded to halogens showing characteristic shifts. |

| Mass Spec (MS) | The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak cluster would be a key identifier. |

| Infrared (IR) | The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and C-X (C-Br, C-Cl) stretching vibrations. |

Synthesis of 1,3-Dibromo-2-chlorobenzene

The synthesis of 1,3-Dibromo-2-chlorobenzene can be achieved through multiple pathways. A common laboratory-scale method involves a Sandmeyer-type reaction starting from a substituted aniline.

Key Synthetic Route: Diazotization of 2,6-Dibromoaniline

One effective method involves the diazotization of 2,6-dibromoaniline, followed by a Sandmeyer reaction with a chloride source, such as copper(I) chloride, to introduce the chlorine atom at the 2-position.[2]

Caption: Synthesis of 1,3-Dibromo-2-chlorobenzene via diazotization.

Reactivity and Key Transformations

The reactivity of 1,3-Dibromo-2-chlorobenzene is dictated by the electronic properties and steric environment of its three halogen substituents. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[5] The two C-Br bonds are non-equivalent, and the C-Br bonds are generally more reactive than the C-Cl bond in metal-mediated reactions.[6][7]

Organometallic Reactions: Grignard Reagent Formation

The formation of a Grignard reagent occurs preferentially at one of the carbon-bromine bonds over the carbon-chlorine bond.[7] However, because the two bromine atoms are in different steric environments, achieving selective mono-Grignard formation at either the C1 or C3 position can be challenging and may lead to a mixture of products.[6] Rigorous control of stoichiometry and reaction conditions is crucial.

Caption: Workflow for selective Grignard reagent formation.[8]

Experimental Protocol 1: Grignard Reagent Formation

-

Preparation: All glassware must be rigorously flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Initiation: Place magnesium turnings (1.1 eq.) in a flask with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[9] Add anhydrous diethyl ether or THF.

-

Addition: Dissolve 1,3-Dibromo-2-chlorobenzene (1.0 eq.) in anhydrous ether/THF and add it dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Completion: After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed.

-

Usage: The resulting Grignard solution is typically dark and should be used immediately in subsequent reactions.[6]

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

This substrate is an excellent candidate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[5] Regioselectivity is a key consideration; the C-Br bond at the 3-position is less sterically hindered by the adjacent chlorine atom than the C-Br at the 1-position, making it the more probable site for the initial oxidative addition to the palladium catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar aryl bromides.[10][11]

-

Setup: To a dry Schlenk tube under an argon atmosphere, add 1,3-Dibromo-2-chlorobenzene (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(OAc)₂ (0.002 eq.), a phosphine (B1218219) ligand like PCy₃·HBF₄ (0.004 eq.), and a base such as Cs₂CO₃ (2.0 eq.).[10][11]

-

Solvent Addition: Add a mixture of toluene (B28343) and water (e.g., 10:1 ratio).

-

Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom, and to a lesser extent the bromine atoms, can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The presence of three electron-withdrawing halogens stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction.[5][12]

Caption: The two-step mechanism of a typical SNAr reaction.

Applications in Synthesis

Due to its multiple reactive sites, 1,3-Dibromo-2-chlorobenzene is a valuable building block for creating more complex molecules.[2] Its applications include:

-

Pharmaceuticals and Agrochemicals: It serves as a precursor for introducing substituted aromatic rings into biologically active molecules.[2]

-

Material Science: It can be used as a monomer or additive in the synthesis of specialty polymers, conferring properties such as flame retardancy and thermal stability.[5]

-

Organic Synthesis Research: Its unique substitution pattern allows for the study of regioselective reactions and the development of new synthetic methodologies.[2]

Safety Information

1,3-Dibromo-2-chlorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |

| (None) | (None) | H413: May cause long lasting harmful effects to aquatic life.[4] |

Data aggregated from supplier and chemical database information.[4][13]

Conclusion

1,3-Dibromo-2-chlorobenzene possesses a rich and synthetically useful reactivity profile. The differential reactivity of its three halogen atoms allows for selective functionalization through a variety of important organic reactions. By carefully selecting reagents and controlling reaction conditions, chemists can leverage this compound as a versatile intermediate for the synthesis of complex, multi-substituted aromatic structures for a wide range of applications in research and industry.

References

- 1. innospk.com [innospk.com]

- 2. Buy 1,3-Dibromo-2-chlorobenzene | 19230-27-4 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. [askfilo.com]

- 8. benchchem.com [benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]

- 13. 1,3-Dibromo-2-chlorobenzene | 19230-27-4 [sigmaaldrich.com]

The Synthetic Versatility of 1,3-Dibromo-2-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-chlorobenzene, a tri-halogenated aromatic compound, serves as a highly versatile and reactive building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, offers a platform for a wide array of chemical transformations. This distinct arrangement of halogens allows for regioselective functionalization, making it an invaluable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), fine chemicals, and advanced materials such as discotic liquid crystals and substituted polymers.[1][2][3] This technical guide provides an in-depth overview of the potential applications of 1,3-dibromo-2-chlorobenzene, focusing on key synthetic transformations and providing detailed experimental insights.

Core Reactivity and Regioselectivity

The synthetic utility of 1,3-dibromo-2-chlorobenzene is largely dictated by the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bonds are generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond. Furthermore, the two non-equivalent C-Br bonds exhibit different reactivities. The C-Br bond at the 3-position is less sterically hindered than the C-Br bond at the 1-position, which is flanked by the chlorine atom. This steric difference makes the 3-position the more probable site for initial reaction in many transformations, enabling regioselective synthesis.[4]

Key Synthetic Applications

The unique structural and reactivity profile of 1,3-dibromo-2-chlorobenzene lends itself to a variety of powerful synthetic methodologies.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 1,3-dibromo-2-chlorobenzene is an excellent substrate for these transformations. The ability to selectively functionalize the C-Br bonds allows for the stepwise construction of complex molecular architectures.

While specific quantitative data for Suzuki, Stille, and Sonogashira couplings of 1,3-dibromo-2-chlorobenzene are not extensively tabulated in readily available literature, the following sections provide generalized protocols and expected outcomes based on the reactivity of similar substrates. The regioselectivity generally favors reaction at the less sterically hindered C3-Br position.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide. For 1,3-dibromo-2-chlorobenzene, this reaction can be directed to selectively couple at the C-Br bonds.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with 1,3-dibromo-2-chlorobenzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of toluene (B28343) and water or dioxane and water, is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

b) Stille Coupling

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol: Generalized Stille Coupling

In a dry Schlenk flask under an inert atmosphere, 1,3-dibromo-2-chlorobenzene (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) are dissolved in an anhydrous, degassed solvent such as toluene or dioxane. The organostannane reagent (1.1-1.2 equiv.) is then added via syringe. The reaction mixture is heated to 80-110 °C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

c) Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Generalized Sonogashira Coupling

To a Schlenk flask under an inert atmosphere are added 1,3-dibromo-2-chlorobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%). An anhydrous solvent like THF or DMF is added, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at room temperature or with gentle heating (40-60 °C). Upon completion, as indicated by TLC or GC-MS, the reaction is worked up by diluting with an organic solvent and washing with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and purified by column chromatography.[5]

d) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a dry Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP), and a strong base such as sodium tert-butoxide. 1,3-dibromo-2-chlorobenzene (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The tube is sealed, and the reaction mixture is heated to 80-110 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Grignard Reagent Formation

1,3-Dibromo-2-chlorobenzene can be used to form Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds. The preparation of a mono-Grignard reagent can be challenging due to the presence of two bromine atoms, potentially leading to a mixture of mono- and di-Grignard species. Careful control of stoichiometry and reaction conditions is crucial.

Experimental Protocol: Grignard Reagent Formation from 1,3-Dibromo-2-chlorobenzene

All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings and a small crystal of iodine (as an initiator) are placed in a three-necked flask equipped with a condenser and a dropping funnel. A small amount of anhydrous tetrahydrofuran (B95107) (THF) is added. A solution of 1,3-dibromo-2-chlorobenzene in anhydrous THF is prepared, and a small portion is added to the flask. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gentle warming may be required. Once initiated, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.

Lithiation Reactions